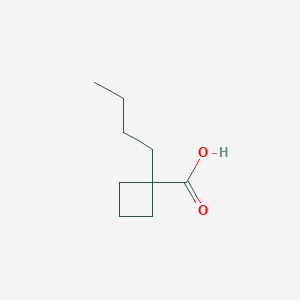
1-butylcyclobutane-1-carboxylic acid
Overview
Description
1-Butylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a butyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclobutanecarboxylic acid with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of a butyl halide to form the desired product.
Industrial Production Methods: Industrial production of 1-butylcyclobutanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Butylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using reagents like alkyl halides or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, Grignard reagents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutanecarboxylic acids.
Scientific Research Applications
1-Butylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the butyl group, making it less lipophilic and potentially less bioavailable.
1,1-Cyclobutanedicarboxylic acid: Contains an additional carboxylic acid group, which may alter its reactivity and applications.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid, used as an intermediate in organic synthesis.
Uniqueness: 1-Butylcyclobutanecarboxylic acid is unique due to the presence of both a cyclobutane ring and a butyl group, which confer distinct chemical and physical properties. Its combination of lipophilicity and reactivity makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-butylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
NSCPQCJFVYINQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




















Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B8688891.png)
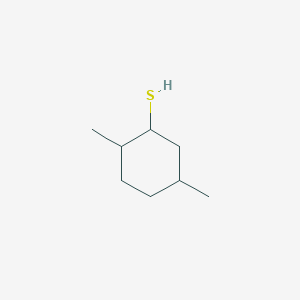
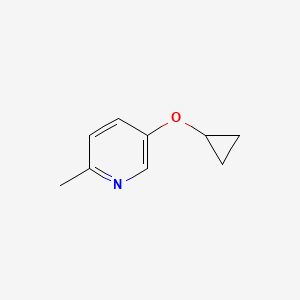
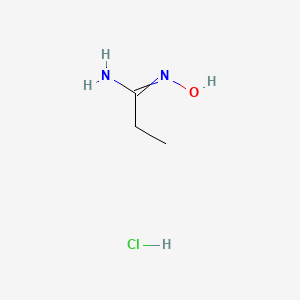
![3-[2-(4-Methoxy-benzyl)-2H-tetrazol-5-yl]-benzoyl chloride](/img/structure/B8688930.png)
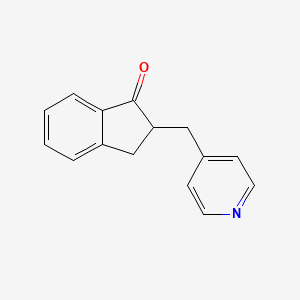

![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan](/img/structure/B8688949.png)

![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
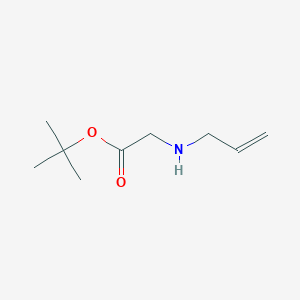
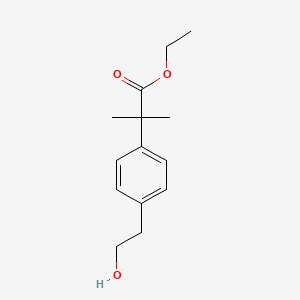
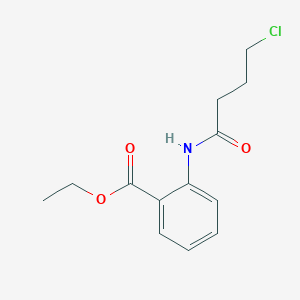
![4-Pyridinecarboxylic acid, 3-[(4-methoxyphenyl)amino]-](/img/structure/B8689014.png)
